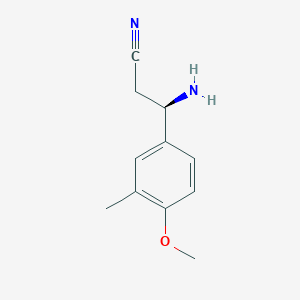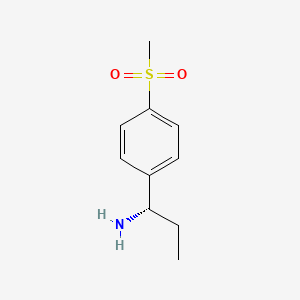![molecular formula C14H24N2O4 B13032595 2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro core, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with ethyl bromoacetate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The diazaspiro core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position and type of substituents.
2-tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-O-tert-butyl 8-O-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-7-15-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |
Clé InChI |
ZCHIWSXHQCAQIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCNC12CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


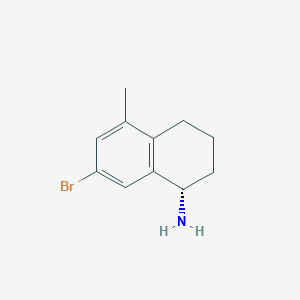
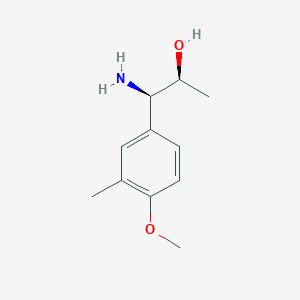
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
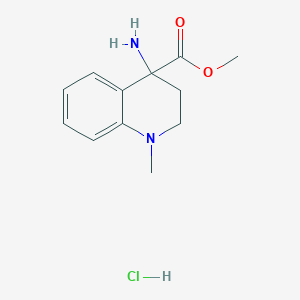
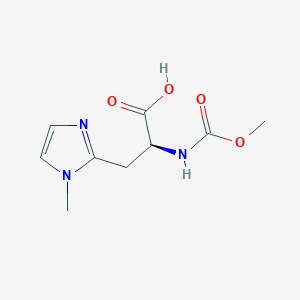
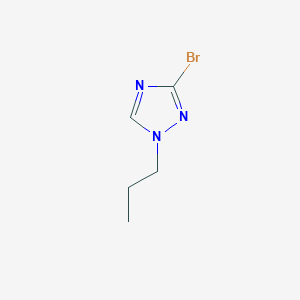
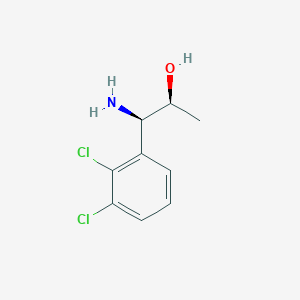
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)


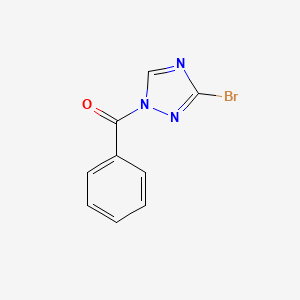
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
